molecular formula C12H17BrClNO B1521426 4-[(3-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185301-29-4

4-[(3-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1521426
CAS No.: 1185301-29-4
M. Wt: 306.62 g/mol
InChI Key: RPJMDICGHGHTFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-bromophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

4-[(3-Bromophenoxy)methyl]piperidine hydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
  • 4-[(4-Bromophenoxy)methyl]piperidine hydrochloride
  • 4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride

Uniqueness

4-[(3-Bromophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-[(3-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMDICGHGHTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673790
Record name 4-[(3-Bromophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-29-4
Record name 4-[(3-Bromophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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